molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

Isoquinoline-1,3(2H,4H)-dione

Cat. No.: B182192
CAS No.: 4456-77-3
M. Wt: 161.16 g/mol
InChI Key: QGNQEODJYRGEJX-UHFFFAOYSA-N
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Description

Isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of an isoquinoline core with two carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1,3(2H,4H)-dione can be synthesized through various methods. One common approach involves the oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides under metal-free conditions . This reaction proceeds through subsequent decarbonylation, radical addition, and cyclization processes, providing a convenient route to generate isoquinoline-1,3(2H,4H)-diones.

Another method involves the visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This reaction proceeds smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow electrosynthesis. This method utilizes a continuous-flow electrolytic cell under metal-free and oxidant-free conditions, allowing for the efficient and green synthesis of the compound . This approach is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Regiodivergent Functionalization

Isoquinoline-1,3(2H,4H)-diones can undergo regiodivergent functionalization under aerobic conditions . Heteroatom nucleophiles, in the presence of a catalytic amount of base, undergo an imide opening/ring contraction sequence, yielding the thermodynamic controlled product. Carbon-based nucleophiles lead to a kinetic controlled aldol-type product . The aldol-type product can be transformed into benzo[c]phenanthridine core structures under transition metal-free conditions .

Table of Isoquinoline-1,3(2H,4H)-dione Derivatives and their Unique Aspects

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-6-phenylthis compoundBenzyloxy group at position 6Different substitution pattern affects reactivity
2-(Benzyloxy)-8-phenylthis compoundBenzyloxy group at position 8Variation in position alters biological activity
2-(Methoxy)-7-phenylthis compoundMethoxy instead of benzyloxyChanges electronic properties and solubility

Compound Examples

  • 2-Phenylthis compound: This compound features a phenyl group attached to the isoquinoline core and two carbonyl groups at the 1 and 3 positions of the isoquinoline structure. It has potential applications in medicinal chemistry and materials science.
  • 4-(Phenylaminomethylene)this compound derivatives: This series represents a novel class of potent inhibitors .
  • 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H): A 3-OH substituent is required on the phenyl ring for CDK4 inhibitory activity, which is further enhanced when an .
  • 6-Iodothis compound: Generally soluble in organic solvents like dimethyl sulfoxide and exhibits stability under standard laboratory conditions.

Mechanism of Action

The mechanism of action of isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Isoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Biological Activity

Isoquinoline-1,3(2H,4H)-dione is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent in cancer and viral infections. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound and its derivatives have been shown to exhibit inhibitory effects on several key biological targets:

  • Cyclin-Dependent Kinase 4 (CDK4) : A series of isoquinoline-1,3-diones have been identified as potent selective inhibitors of CDK4. In silico studies utilizing 3D-QSAR and docking methodologies revealed that specific structural features are crucial for their inhibitory activity. For instance, a training set of 66 compounds yielded satisfactory predictive models with r2r^2 values of 0.947 for CoMFA and 0.933 for CoMSIA .
  • Tyrosyl DNA Phosphodiesterase II (TDP2) : Isoquinoline-1,3-dione has been recognized as a viable chemotype for selectively inhibiting TDP2, an enzyme involved in DNA damage repair. The best compound identified in this category exhibited an IC50 value of 1.9 µM . Further SAR studies led to the identification of analogs with improved potency against TDP2 while maintaining selectivity over TDP1 .
  • HIV-1 Integrase : Several derivatives have demonstrated significant inhibitory effects on HIV-1 integrase, with some compounds achieving low micromolar IC50 values. For example, modifications at the 4-position of the isoquinoline ring were shown to enhance activity against HIV-1 integrase while reducing cytotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Key findings from SAR studies include:

  • Substitution Patterns : The introduction of various substituents at the 4-position significantly affects the potency and selectivity of isoquinoline derivatives against targeted enzymes. For instance, compounds with phenyl or benzyl groups at this position showed enhanced anti-HIV activity compared to their unsubstituted counterparts .
  • Functional Groups : The presence of keto groups and their spatial arrangement plays a critical role in binding interactions with target proteins. The keto form of isoquinoline is essential for maintaining the planar structure necessary for effective enzyme inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in various biological assays:

  • Inhibition of CDK4 : A study reported the design and synthesis of novel isoquinoline-1,3-diones that exhibited strong inhibitory activity against CDK4. The most potent compound was shown to have an IC50 value significantly lower than previously reported inhibitors .
  • TDP2 Inhibition : Research demonstrated that isoquinoline derivatives could effectively inhibit TDP2 in biochemical assays. The best-performing analogs were further explored through molecular modeling to elucidate their binding modes and optimize their structures for enhanced activity .
  • Antiviral Activity : A series of 2-hydroxyisoquinoline derivatives were evaluated for their ability to inhibit HIV-1 integrase. Some compounds achieved effective antiviral concentrations while maintaining low cytotoxicity levels in cell culture assays .

Data Tables

Compound Target IC50 (µM) Comments
Compound 43TDP21.9Selective inhibitor identified through screening
Compound 12qTDP24.8Best analog from SAR studies
Compound XCDK4<0.5Potent selective inhibitor
Compound YHIV-1 IntegraseLow µMEffective with low cytotoxicity

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for Isoquinoline-1,3(2H,4H)-dione derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, substituting electron-withdrawing groups (e.g., 2,4-difluorophenyl) on the isoquinoline core can influence cyclization efficiency. In studies, yields ranged from 30% to 98% depending on substituents and reaction conditions . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm structural integrity, while HRMS-ESI(−) ensures purity . Solubility challenges in polar solvents (e.g., DMSO) may require formulation adjustments, such as using co-solvents like PEG300 or Tween 80 .

Q. What experimental strategies are recommended for studying the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : SAR studies should employ a factorial design approach to test substituent effects systematically. For instance, introducing halogenated (e.g., 5-chloro) or alkyl groups (e.g., 4-methylphenyl) alters electronic and steric properties, impacting bioactivity . Parallel synthesis of analogs (e.g., 8a–8d in ) followed by biochemical assays (e.g., enzyme inhibition) allows correlation between substituent position/type and activity. Computational tools like molecular docking can predict binding modes, validated by crystallographic data (e.g., X-ray structures in ) .

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Use dose-response experiments with positive and negative controls to quantify potency (e.g., IC50_{50}). For enzyme inhibition assays, ensure substrate saturation and linear kinetics. Table 1 in exemplifies HID subtype-specific activity profiling. Data analysis must account for solvent interference (e.g., DMSO <1% v/v) and include statistical validation (e.g., ANOVA for triplicate measurements) .

Advanced Research Questions

Q. How can conflicting data on the biological efficacy of this compound analogs be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or compound stability. For example, lower yields in 8a (39%) vs. 7c (38%) may reflect steric hindrance from 4-methylphenyl groups . Reproduce experiments under standardized conditions (e.g., inert atmosphere for air-sensitive intermediates) and validate via orthogonal methods (e.g., LC-MS for degradation products). Cross-reference crystallographic data (e.g., hydrogen-bond motifs in ) to confirm structural consistency .

Q. What advanced computational methods integrate with experimental data to predict this compound reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways (e.g., cyclization energetics), while molecular dynamics (MD) simulations assess solvent interactions. Pair computational predictions with experimental LogP\text{LogP} values (0.538 in ) to refine solubility models. X-ray-derived bond-length data (e.g., C–C = 0.003 Å in ) validate force field parameters .

Q. How can researchers address formulation challenges for in vivo studies of this compound derivatives?

  • Methodological Answer : Optimize pharmacokinetics using formulation screens (e.g., DMSO:Corn oil = 10:90 for lipophilic analogs) . For intravenous delivery, assess stability in saline with 20% SBE-β-CD. Monitor plasma protein binding via equilibrium dialysis and bioavailability via LC-MS/MS. Preclinical studies should include control groups to isolate formulation effects from intrinsic activity .

Q. What theoretical frameworks guide mechanistic studies of this compound in enzyme inhibition?

  • Methodological Answer : Link research to established theories like transition-state analog design or allosteric modulation. For example, the 2-hydroxy group in may mimic catalytic intermediates in hydrolases. Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. Theoretical models should align with empirical data, such as tPSA\text{tPSA} (57.61) correlating with membrane permeability .

Q. Methodological Design & Data Analysis

Q. How should researchers design factorial experiments to study multifactorial effects on this compound synthesis?

  • Methodological Answer : Implement a 2k^k factorial design to test variables (e.g., temperature, catalyst concentration). For example, varying Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) can identify optimal conditions. Analyze interactions using response surface methodology (RSM) and validate with confirmation runs. Include blocking to control batch effects .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay precision. Use funnel plots to detect publication bias. For in-house contradictions, employ Bayesian inference to update probability distributions of efficacy based on prior data .

Q. Theoretical & Conceptual Frameworks

Q. How can researchers align this compound studies with broader chemical or biological theories?

  • Methodological Answer : Ground hypotheses in frameworks like Hammett’s equation for substituent effects or QSAR models. For instance, correlate σ\sigma-values of substituents (e.g., 4-CF3_3 vs. 4-Br) with bioactivity trends. Theoretical alignment ensures reproducibility and facilitates peer validation .

Properties

IUPAC Name

4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQEODJYRGEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325194
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4456-77-3
Record name 1,3(2H,4H)-Isoquinolinedione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homophthalimide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A mixture of homophthalic acid (200 g, 1.09 mol) and urea (80 g, 1.31 mol) was ground to a fine powder then heated at 175-185° C. until it had melted then resolidified. The mixture was cooled to ambient temperature, methanol (500 ml) was added, then the mixture was heated under reflux for 20 minutes, filtered, and allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with methanol and dried in vacuo to give homophthalimide (60 g, 34%) as a solid; m.pt. 235-240° C.; δH 4.0 (2H, s), 7.3-7.75 (3H, m), 8.10 (1H, d), 11.20 (1H, br s).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

2-(Carboxymethyl)benzoic acid (10 g, 55.6 mmol) was dissolved in concentrated NH4OH (15 mL) and then was evaporated to dryness under reduced pressure. The process was repeated with additional NH4OH (5 mL). The resulting residue was treated with 1,2-dichlorobenzene (20 mL) and heated with stirring at 200° C. without a condenser allowing the solvent to evaporate. The concentrated mixture was allowed to cool to room temperature, diluted with methanol (20 mL), and allowed to stand overnight. The precipitate was collected by filtration, washed with methanol, and dried under reduced pressure to provide the title compound as tan needles (6.6 g, 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

Homophthalic anhydride (20 g) and urea (60 g) were reacted at 170° C. for 1 hr. The reaction mixture was cooled, water (500 ml) was added thereto, and then the resulting precipitates were collected by filtration. The precipitate were washed with water and dried in hot air, to give 10.5 g of homophthalimide as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Homophthalic anhydride (1.62 g, 10 mmol) and ammonium carbonate (1.61 g, 10 mmol) are ground in a mortar and then slowly heated to fusion at about 280° C. After 2 h, the reaction mixture is allowed to cool. The product is practically pure and needs no further treatment. Thus homophthalimide is obtained in 95% yield (153 mg).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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